molecular formula C13H16O4 B099742 Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- CAS No. 19314-94-4

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-

Cat. No. B099742
CAS RN: 19314-94-4
M. Wt: 236.26 g/mol
InChI Key: GMLFHEQJHMFUQF-UHFFFAOYSA-N
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Description

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- is a natural compound that belongs to the isocoumarin family. It is found in various plants, including the roots of Angelica sinensis, which is commonly known as Dong Quai. Isocoumarin has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Isocoumarin has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Isocoumarin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, isocoumarin has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Isocoumarin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be extracted from various plants, making it readily available for research. Additionally, isocoumarin has been extensively studied, and its potential biological activities are well-documented. However, one limitation is that isocoumarin can be difficult to synthesize, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of isocoumarin. One future direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another future direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies are needed to fully understand the mechanism of action of isocoumarin and its potential use in the treatment of cancer.

Synthesis Methods

Isocoumarin can be synthesized through various methods, including the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters. It can also be synthesized through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds. Isocoumarin can also be extracted from natural sources, such as Angelica sinensis.

Scientific Research Applications

Isocoumarin has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Isocoumarin has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, isocoumarin has been studied for its potential use in the treatment of diabetes, as it has been shown to exhibit hypoglycemic effects.

properties

CAS RN

19314-94-4

Product Name

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

6,8-dihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C13H16O4/c1-5-8(4)17-13(16)10-9(5)6(2)11(14)7(3)12(10)15/h5,8,14-15H,1-4H3

InChI Key

GMLFHEQJHMFUQF-UHFFFAOYSA-N

SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C

Canonical SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C

Origin of Product

United States

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